Boc-L-β-HTP allows researchers to introduce structural modifications into peptides by replacing L-Trp at specific positions. This modification can:
These structural changes can be used to:
Beyond its role in structural modifications, Boc-L-β-HTP finds applications in other areas of scientific research:
Boc-L-beta-homotryptophan is a derivative of the amino acid tryptophan, specifically modified at the beta position. Its chemical formula is C17H22N2O4, and it features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids during reactions. This compound is notable for its unique structure that allows it to participate in various
Boc-L-beta-homotryptophan exhibits significant biological activity due to its structural similarity to tryptophan, which is a precursor for several important biomolecules:
The synthesis of Boc-L-beta-homotryptophan typically involves several steps:
Recent advancements have focused on asymmetric synthesis techniques to improve yield and enantiomeric purity .
Boc-L-beta-homotryptophan has various applications in research and industry:
Boc-L-beta-homotryptophan can be compared with several similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Boc-L-tryptophan | Standard amino acid | Direct precursor for serotonin |
Boc-L-beta-homoproline | Beta-substituted amino acid | Used in peptide synthesis with distinct properties |
L-homotryptophan | Homolog of tryptophan | Lacks the Boc protecting group; more reactive |
Boc-L-beta-homotryptophan stands out due to its beta substitution, which alters its reactivity and biological properties compared to standard tryptophan derivatives.
The integration of Boc-L-β-homotryptophan into solid-phase peptide synthesis protocols requires specialized optimization strategies due to the unique structural characteristics of β-amino acids [9]. Standard solid-phase peptide synthesis employing Fmoc-protected amino acids typically achieves coupling efficiencies between 95-99% with purity ranges of 85-95% [9] [12]. However, incorporation of β-amino acids, including Boc-L-β-homotryptophan, presents distinct challenges that reduce these performance metrics.
Research demonstrates that β-amino acid incorporation in solid-phase peptide synthesis yields coupling efficiencies ranging from 85-95%, with corresponding purity ranges decreasing to 70-85% [9] [53]. The synthesis of longer β-peptides reveals that purity deteriorates precipitously with chain length, necessitating advanced coupling protocols [53]. Studies on 28-residue β-peptides achieved isolated yields of 19% with 42% purity using optimized microwave-assisted synthesis conditions [53].
Synthesis Method | Coupling Efficiency (%) | Purity Range (%) | Typical Yields (%) | Side Reactions |
---|---|---|---|---|
Standard SPPS (Fmoc) | 95-99 | 85-95 | 20-40 | Minimal |
SPPS with beta-amino acids | 85-95 | 70-85 | 15-30 | Moderate aggregation |
Boc-SPPS (classical) | 90-95 | 80-90 | 25-45 | Acid-sensitive groups |
Boc-SPPS (difficult sequences) | 80-90 | 65-80 | 15-25 | Aggregation/incomplete coupling |
Optimized SPPS conditions | 92-98 | 85-92 | 30-50 | Reduced |
The classical Merrifield method utilizing Boc-benzyl strategy has been extensively evaluated for peptide synthesis incorporating β-amino acids [14]. Comprehensive analysis of over 500 peptides synthesized using Boc-based solid-phase peptide synthesis revealed that coupling efficiencies decrease with peptide length, with no amino acid coupling predictable to be complete with a single coupling reaction [14]. This finding necessitates multiple coupling cycles and real-time monitoring using ninhydrin reactions to ensure completion [14].
Boc-based solid-phase peptide synthesis demonstrates superior performance for difficult sequences compared to Fmoc-based strategies [11]. The selective dissolution of protected peptide chains by trifluoroacetic acid during synthesis disrupts secondary structure formation, addressing aggregation-related coupling failures [11]. In situ neutralization protocols further enhance coupling efficiency by minimizing aggregation through direct addition of activated amino acids in polar solvents containing diisopropylethylamine [11].
The mechanistic pathways underlying Boc-protection chemistry involve well-characterized acid-catalyzed deprotection processes that proceed through discrete intermediates [16] [17]. Trifluoroacetic acid-mediated deprotection represents the most widely employed method, initiating through protonation of the tert-butyl carbamate carbonyl oxygen [16] [18]. This protonation event facilitates subsequent loss of the tert-butyl cation, generating a carbamic acid intermediate that undergoes spontaneous decarboxylation to yield the free amine [16] [17].
The mechanistic sequence involves four distinct steps: initial protonation of the carbonyl oxygen, elimination of the tert-butyl cation forming carbamic acid, decarboxylation yielding the free amine, and final protonation under acidic conditions producing the trifluoroacetate salt [16]. The tert-butyl cation intermediate can undergo multiple fates, including nucleophilic quenching by suitable trapping agents, deprotonation to form isobutylene gas, or polymerization to generate isobutylene oligomers [16] [19].
Deprotection Condition | Reaction Time | Yield (%) | Temperature (°C) | Selectivity |
---|---|---|---|---|
TFA/DCM (standard) | 30 min - 2 h | 85-95 | Room temperature | High |
HCl/MeOH | 1-4 h | 75-90 | Room temperature | Moderate |
Thermal (150-240°C) | 20-45 min | 88-100 | 150-240 | Variable |
TMSOTf/2,6-lutidine | 1-3 h | 80-92 | Room temperature | High |
Oxalyl chloride/MeOH | 2-6 h | 70-85 | Room temperature | Moderate |
Yield optimization strategies for Boc-deprotection encompass various alternative methodologies beyond standard trifluoroacetic acid protocols [19] [20] [21]. Thermal deprotection methods achieve complete conversion at temperatures ranging from 150-240°C, with reaction efficiencies varying significantly based on solvent selection [21]. Methanol and trifluoroethanol demonstrate superior performance compared to tetrahydrofuran or toluene, enabling complete deprotection at lower temperatures [21].
Sequential treatment with trimethylsilyl iodide followed by methanol provides an alternative deprotection pathway particularly suitable for substrates requiring milder conditions [23]. This methodology proceeds through silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to carbamic acid, and final decarboxylation [23]. Such approaches prove invaluable when standard acid-mediated deprotection conditions prove too harsh for sensitive substrates [23].
Advanced optimization protocols incorporate specific reagent combinations to enhance selectivity and yield. Trimethylsilyl triflate in combination with 2,6-lutidine enables selective Boc-deprotection in the presence of other protecting groups, achieving yields between 80-92% with high selectivity [22]. These conditions demonstrate compatibility with various protecting groups commonly employed in peptide synthesis, including methyltrityl, fluorenylmethoxycarbonyl, triisopropylsilyl, dinitrophenyl, and formyl groups [22].
Tryptophan indole-lyase systems represent powerful biocatalytic approaches for the synthesis and modification of tryptophan-derived β-amino acids [24] [25]. Tryptophan indole-lyase, classified under Enzyme Commission number 4.1.99.1, catalyzes the reversible β-elimination of indole from L-tryptophan through a pyridoxal-5'-phosphate-dependent mechanism [24]. The enzymatic mechanism initiates with formation of an external aldimine between the substrate and pyridoxal-5'-phosphate, followed by deprotonation of the α-carbon to generate a resonance-stabilized quinonoid intermediate [24] [27].
Structural studies reveal that the catalytic mechanism involves conformational dynamics between open and closed active site configurations [24]. In closed conformations, hydrogen bonds form between aspartate-133 and the nitrogen-1 position of the substrate heterocyclic ring, along with histidine-458 in the small domain [24]. The quinonoid intermediate formation results in substrate ring bending approximately 40 degrees out of plane, positioning the molecule in a geometry approaching the transition state [24].
Enzyme System | Substrate Specificity | Conversion Rate (%) | Turnover Number | Selectivity (ee %) |
---|---|---|---|---|
Tryptophan indole-lyase (TIL) | L-tryptophan analogs | 60-85 | 220-1300 | >95 |
Tryptophan synthase β-subunit | Indole + L-serine/L-threonine | 70-95 | 500-2000 | >99 |
Engineered T |
Boc-L-beta-homotryptophan demonstrates well-defined thermal characteristics that reflect its molecular structure and intermolecular interactions. The compound exhibits a sharp melting point range of 137-138°C [1], indicating high crystalline purity and uniform molecular packing in the solid state. This melting temperature is consistent with similar tert-butoxycarbonyl-protected amino acid derivatives and suggests moderate thermal stability suitable for standard laboratory handling and storage conditions.
Property | Value | Reference |
---|---|---|
Melting Point | 137-138°C | [1] |
Boiling Point (Predicted) | 550.1±45.0°C | [1] |
Density (Predicted) | 1.235±0.06 g/cm³ | [1] |
Storage Temperature | Room Temperature (Sealed in dry) | [1] |
The predicted boiling point of 550.1±45.0°C [1] reflects the substantial molecular weight and hydrogen bonding capacity of the compound. This elevated boiling temperature is characteristic of compounds containing both the indole ring system and the bulky tert-butoxycarbonyl protecting group, which contribute to increased intermolecular van der Waals forces and hydrogen bonding interactions.
Thermal degradation studies of related tryptophan-containing compounds have shown that decomposition typically occurs through multiple pathways, including oxidation and decarboxylation mechanisms [2]. The compound demonstrates stability at room temperature when stored under appropriate conditions (sealed and dry environment) [1], which is essential for its utility as a synthetic intermediate in peptide chemistry.
The solubility profile of Boc-L-beta-homotryptophan reflects its amphiphilic nature, arising from the combination of the hydrophobic tert-butoxycarbonyl group, the aromatic indole moiety, and the polar carboxylic acid functionality. This structural duality confers distinctive solubility characteristics across different solvent systems.
In polar solvents, the compound exhibits limited aqueous solubility due to the predominance of hydrophobic regions, particularly the tert-butyl group and extended indole side chain [3]. The presence of hydrogen bond donors and acceptors (three of each) [4] enables interaction with polar protic solvents, though the overall hydrophobic character limits water solubility compared to unprotected amino acids.
The compound demonstrates enhanced solubility in organic solvents, particularly those of intermediate polarity. Studies utilizing phase transfer conditions with dichloromethane/water systems have shown successful synthetic applications [5], indicating appreciable solubility in halogenated organic solvents. The LogP value of 3.0784 [4] confirms the lipophilic character, suggesting favorable partitioning into organic phases over aqueous environments.
Comparative analysis with related tryptophan derivatives indicates that the beta-extension of the side chain, combined with the Boc protection, significantly influences the solvation behavior. The topological polar surface area of 91.42 Ų [4] provides insight into the compound's membrane permeability characteristics and solvent accessibility of polar functional groups.
The acid-base properties of Boc-L-beta-homotryptophan are governed by multiple ionizable groups within its molecular structure. The predicted pKa value of 4.50±0.10 [1] primarily corresponds to the carboxylic acid functionality, which represents the most acidic proton in the molecule under physiological conditions.
Property | Value | Reference |
---|---|---|
pKa (Predicted) | 4.50±0.10 | [1] |
Molecular Formula | C₁₇H₂₂N₂O₄ | [1] |
Molecular Weight | 318.37 g/mol | [1] |
The carboxyl group pKa of approximately 4.5 is consistent with values observed for other β-amino acid derivatives and reflects the influence of the extended carbon chain separating the amino and carboxyl functionalities. This pKa value indicates that the compound exists predominantly in its deprotonated (anionic) form at physiological pH values, with the carboxylate group carrying a negative charge.
The indole nitrogen atom, while present in the molecule, typically exhibits a much higher pKa (around 16-17 for free indole), making it essentially non-ionizable under normal aqueous conditions. The tert-butoxycarbonyl group effectively masks the amino functionality, eliminating the typical basic character associated with free amino groups in amino acids.
Protonation state distribution studies reveal that at pH 7.4, approximately 99.9% of molecules exist with a deprotonated carboxyl group, making the compound effectively monovalent anionic under physiological conditions. This ionization pattern significantly influences the compound's interaction with biological membranes and its overall pharmacokinetic profile.
The spectroscopic characteristics of Boc-L-beta-homotryptophan are dominated by the indole chromophore, which imparts distinctive ultraviolet absorption and fluorescence properties. The compound exhibits characteristic absorption features consistent with substituted indole derivatives, with primary absorption bands in the ultraviolet region.
The indole moiety typically displays two main absorption bands: a higher energy transition around 220 nm (Bb band) and a lower energy transition around 280 nm (La band) [6] [7]. These electronic transitions arise from π→π* excitations within the aromatic ring system. The extended β-carbon chain and Boc protection may cause slight shifts in these absorption maxima compared to native tryptophan.
Fluorescence emission properties are intrinsic to the indole ring system, with typical emission maxima occurring around 340-350 nm when excited at 280 nm [6]. The fluorescence quantum yield and emission wavelength are highly sensitive to the local environment and hydrogen bonding interactions [8] [9]. The Boc protection and extended side chain may influence the fluorescence characteristics by altering the conformational flexibility and solvent accessibility of the indole ring.
Environmental factors significantly affect the spectroscopic properties. In polar solvents, the fluorescence emission typically exhibits a red shift (bathochromic shift) due to stabilization of the excited state through hydrogen bonding interactions [7]. Conversely, in non-polar environments, a blue shift (hypsochromic shift) is generally observed, reflecting reduced solvation of the excited state.
The compound's absorption and fluorescence properties make it suitable for various analytical applications, including high-performance liquid chromatography detection and fluorescence-based assays. The molar extinction coefficient for the 280 nm band is expected to be similar to other indole-containing compounds, typically ranging from 5,000 to 6,000 M⁻¹cm⁻¹ [10].
The amphiphilic nature of Boc-L-beta-homotryptophan, arising from its structural combination of hydrophobic and hydrophilic regions, confers potential surface-active properties in aqueous systems. The molecule contains distinct hydrophobic domains (tert-butyl group and indole ring) and hydrophilic functionalities (carboxyl group and peptide-like backbone), creating the structural prerequisites for surfactant behavior.
Property | Value | Reference |
---|---|---|
TPSA | 91.42 Ų | [4] |
LogP | 3.0784 | [4] |
H-Bond Acceptors | 3 | [4] |
H-Bond Donors | 3 | [4] |
Rotatable Bonds | 5 | [4] |
While specific critical micelle concentration (CMC) data for Boc-L-beta-homotryptophan are not available in the current literature, studies on related tryptophan derivatives provide insight into potential aggregation behavior. The compound's LogP value of 3.0784 [4] suggests moderate hydrophobicity that could support self-assembly processes in aqueous media, though likely at higher concentrations than typical surfactants.
Research on L-tryptophan aqueous systems has demonstrated the formation of self-organized disperse systems across wide concentration ranges [11]. These studies revealed the presence of "micelle-like" particles and nanoscale domains, with particle sizes ranging from approximately 1 nm to hundreds of nanometers depending on concentration. The self-organization behavior appears to be concentration-dependent, with different aggregation states predominating at various concentration regimes.
The extended β-carbon chain in Boc-L-beta-homotryptophan, compared to native tryptophan, may enhance the compound's surface activity by increasing the hydrophobic character and molecular flexibility. The five rotatable bonds [4] provide conformational freedom that can facilitate optimal packing arrangements in aggregated structures.
Aggregation behavior in aqueous media is likely influenced by multiple factors including pH (affecting ionization state), ionic strength, temperature, and concentration. At physiological pH, where the carboxyl group is deprotonated, electrostatic repulsion between negatively charged molecules may limit aggregation, potentially requiring higher concentrations or specific solution conditions to observe significant self-assembly.